1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine
Description
Contextualization within Amine-Containing Chemical Entities in Research
Amines are a cornerstone of organic chemistry and are integral to a vast array of biologically active molecules. chemicalbook.com They are fundamental components of amino acids, neurotransmitters, and a significant percentage of pharmaceutical drugs. nih.gov In academic research, amine-containing compounds are extensively studied for their versatile reactivity, which allows them to serve as key building blocks in the synthesis of more complex molecules. researchgate.net Their basic nature and ability to form hydrogen bonds are crucial for molecular interactions with biological targets, making them a frequent focus in medicinal chemistry and drug discovery programs.
Significance as a Fluorine-Substituted Organic Compound in Contemporary Chemical and Biological Research
The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical and biological research to enhance a compound's properties. tandfonline.comnih.govresearchgate.net The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets. tandfonline.combohrium.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can lead to more favorable interactions with protein binding pockets. tandfonline.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate. researchgate.net Consequently, fluorinated compounds are a major focus of research in the development of new pharmaceuticals and agrochemicals. nih.govresearchgate.net
Scope of Academic Investigation Pertaining to 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine
Given the lack of specific published studies on this compound, its role in academic research appears to be primarily as a potential building block or intermediate in organic synthesis. The presence of the fluorophenyl group suggests its utility in creating more complex molecules where the fluorine atom can be used to modulate biological activity or metabolic stability. The primary amine group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, or the synthesis of heterocyclic compounds.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C11H16FN |
| Molecular Weight | 181.25 g/mol |
| CAS Number (HCl Salt) | 2990528-72-6 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCBPXHMAQFYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016506-81-2 | |
| Record name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Fluorophenyl 2,2 Dimethylpropan 1 Amine and Its Analogues
Established Synthetic Routes to 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine
The construction of this compound can be achieved through various synthetic pathways, primarily involving the formation of the amine moiety and the introduction of the fluorinated phenyl group.
Classical Organic Transformations for the Amine Moiety
A prevalent and efficient method for the synthesis of this compound is through the reductive amination of the corresponding ketone precursor, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. This two-step one-pot reaction typically involves the initial formation of an imine intermediate by reacting the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by in-situ reduction to the desired primary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and minimize the formation of secondary amine byproducts. For instance, the use of a metal hydride in the presence of an ammonia source provides a direct route to the primary amine.
An alternative, though less direct, approach involves the reduction of an oxime derivative of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. The ketone can be converted to the oxime by reaction with hydroxylamine, and subsequent reduction of the oxime with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the primary amine.
Strategies for Introducing the Fluorinated Phenyl Group
The introduction of the 4-fluorophenyl group is typically accomplished by starting with a commercially available fluorinated precursor. The most common strategy is to employ a Friedel-Crafts acylation reaction between fluorobenzene (B45895) and pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to synthesize the key intermediate, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. organic-chemistry.orgchemguide.co.uk It is important to note that with pivaloyl chloride, under certain conditions, a competing decarbonylation reaction can lead to the formation of a tert-butyl carbocation, resulting in Friedel-Crafts alkylation as a side reaction. guidechem.com Careful control of reaction conditions is therefore crucial to favor the desired acylation product.
The general reaction for the Friedel-Crafts acylation is as follows:
This method allows for the efficient and regioselective introduction of the pivaloyl group at the para position of fluorobenzene due to the directing effect of the fluorine atom.
Stereoselective Synthesis Approaches for Chiral Forms
The stereocenter at the carbon atom bearing the amine group allows for the existence of two enantiomers of this compound. The preparation of enantiomerically pure forms is often crucial for pharmacological studies.
One common approach to obtain the individual enantiomers is through the chiral resolution of the racemic amine. wikipedia.org This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like (+)- or (-)-tartaric acid or its derivatives. google.comnih.govnih.govlibretexts.org The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the respective pure enantiomers of the amine.
Another powerful strategy is asymmetric synthesis , which aims to directly produce one enantiomer in excess. Asymmetric reductive amination of the precursor ketone, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, can be achieved using a chiral catalyst or a chiral auxiliary. dicp.ac.cnkanto.co.jpdntb.gov.uaresearchgate.netresearchgate.netnih.gov For example, transition metal catalysts, such as those based on iridium or ruthenium, in combination with chiral ligands, have been shown to be effective for the asymmetric hydrogenation of imines, which are intermediates in the reductive amination process. dicp.ac.cnkanto.co.jp
Precursor Chemistry and Intermediate Compounds in Synthesis
The primary precursor for the synthesis of this compound is 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one . As mentioned earlier, this ketone is most conveniently synthesized via the Friedel-Crafts acylation of fluorobenzene with pivaloyl chloride.
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Fluorobenzene | C₆H₅F | Starting material for introducing the 4-fluorophenyl group |
| Pivaloyl chloride | (CH₃)₃CCOCl | Acylating agent in the Friedel-Crafts reaction |
| 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one | FC₆H₄COCH(CH₃)₂ | Key ketone precursor to the target amine |
| 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-imine | FC₆H₄C(=NH)CH(CH₃)₂ | Intermediate in the reductive amination pathway |
Derivatization Strategies of the this compound Scaffold for Research Probes
The primary amine group of this compound serves as a versatile handle for chemical modifications to generate a variety of research probes. These probes can be instrumental in studying the biological activity and target engagement of the parent compound.
Modifications at the Primary Amine Group
The nucleophilic nature of the primary amine allows for a range of derivatization reactions, including N-acylation and N-alkylation. These modifications can be used to attach various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
N-Acylation: The primary amine can be readily acylated using acyl chlorides, acid anhydrides, or activated esters. This reaction forms a stable amide bond and can be used to introduce a wide array of functionalities. For instance, reaction with a fluorescently-labeled acyl chloride would yield a fluorescent probe.
N-Alkylation: The amine can also be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of different alkyl chains, which can modulate the compound's physicochemical properties or serve as a linker to other molecules.
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reagent Example | Product Type | Application as Research Probe |
|---|---|---|---|
| N-Acylation | Dansyl chloride | Sulfonamide | Fluorescent probe for binding assays |
| N-Acylation | N-Hydroxysuccinimide ester of a fluorophore | Amide | Fluorescent ligand for imaging |
| N-Alkylation | Fluorescently-labeled alkyl bromide | Secondary amine | Labeled tracer for uptake studies |
The development of such research probes is essential for elucidating the mechanism of action and identifying the molecular targets of this compound and its analogues. nih.govsdiarticle4.comcaymanchem.comresearchgate.net
Aromatic Ring Substitutions and Their Synthetic Routes
Modifications to the aromatic ring of phenylalkylamine scaffolds are crucial for tuning the pharmacological and physicochemical properties of molecules. A variety of synthetic methods are employed to introduce diverse substituents onto the phenyl ring, with palladium-catalyzed cross-coupling reactions being particularly prominent.
One of the most powerful tools for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination . This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, catalyzed by a palladium complex. wikipedia.orgacsgcipr.org For the synthesis of analogues of this compound, this could involve reacting a substituted 4-halo-fluorobenzene with 2,2-dimethylpropan-1-amine. The versatility of this reaction allows for the preparation of a library of compounds with different substituents on the aromatic ring by starting with variously substituted aryl halides. wikipedia.org The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is critical for optimizing the reaction conditions for specific substrates, especially when dealing with sterically demanding amines. nih.gov
For the introduction of carbon-based substituents (e.g., alkyl, aryl, or vinyl groups) onto the aromatic ring, the Suzuki-Miyaura cross-coupling is a method of choice. nih.govmdpi.com This reaction couples an organoboron compound (like an arylboronic acid) with an aryl halide or triflate. nih.gov For example, a di-halogenated benzene (B151609) derivative could first be coupled with an appropriate boronic acid to introduce a substituent, followed by a second coupling reaction or a different transformation to introduce the aminomethyl moiety. The chemoselectivity of the Suzuki-Miyaura coupling can be controlled by switching reaction conditions, allowing for selective reactions of different halides or esters on the same molecule. nih.govresearchgate.net This enables the synthesis of complex, highly substituted aromatic systems from readily available building blocks. beilstein-journals.org
Alternative strategies involve building the substituted aromatic ring from acyclic precursors or utilizing classical electrophilic aromatic substitution on a pre-formed benzylamine (B48309), although the latter can sometimes suffer from issues with regioselectivity and functional group compatibility. A versatile route can start from substituted nitroaromatics, such as 2-nitrobenzaldehydes. nih.gov These can undergo reduction of the aldehyde, followed by reduction of the nitro group to an amine, which can then be further functionalized. This approach allows for the synthesis of a wide range of analogues with various substitution patterns around the central aromatic ring. nih.gov
The following table summarizes common methods for aromatic ring substitution in the synthesis of benzylamine analogues.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium Catalyst + Ligand + Base | Aryl Amine |
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Boronic Acid/Ester | Palladium Catalyst + Base | Biaryl or Alkyl/Aryl Substituted Arene |
| Reductive Amination from Nitroaromatics | Substituted Nitrobenzaldehyde | Reducing agents (e.g., NaBH₄, Fe/HCl) | Substituted Benzylamine |
Aliphatic Chain Modifications and Steric Hindrance Considerations
The 2,2-dimethylpropyl (neopentyl) group attached to the benzylic carbon in this compound presents a significant synthetic challenge due to steric hindrance. The bulky tert-butyl moiety can impede reactions at adjacent sites, slowing them down or preventing them from occurring altogether. researchgate.net This steric congestion is a critical factor in nucleophilic substitution reactions, where the backside approach of a nucleophile can be physically blocked. libretexts.org
Synthesizing α-tertiary primary amines—compounds where the amino group is attached to a carbon atom bonded to three other carbon atoms—is particularly challenging. researchgate.net Traditional methods like the reductive amination of ketones are often inefficient for producing such sterically encumbered amines. The initial condensation step between a highly substituted ketone (like 4-fluoro-2,2-dimethylpropiophenone) and an amine source is often unfavorable. nih.gov
To overcome these steric barriers, several strategies have been developed:
Reductive Amination of Aldehydes followed by Alkylation: A common approach is the reductive amination of 4-fluorobenzaldehyde (B137897) with ammonia to form the primary benzylamine, which could then theoretically be alkylated. However, direct alkylation to introduce the tert-butyl group is problematic due to overalkylation and the steric hindrance of the incoming group.
Addition of Organometallics to Imines: A more effective method involves the addition of a tert-butyl organometallic reagent (e.g., tert-butyllithium (B1211817) or tert-butylmagnesium chloride) to an N-protected 4-fluorobenzaldimine. The N-protecting group (e.g., a sulfinyl group) can direct the stereochemistry of the addition and is removed afterward. This approach builds the sterically congested C-C bond directly.
Multicomponent Reactions: Novel methods, such as zinc-mediated carbonyl alkylative amination, allow for the one-pot synthesis of α-branched amines from an aldehyde, an amine, and an alkyl halide. This strategy can be more effective for creating sterically demanding centers than traditional two-step sequences. nih.gov
Synthesis from Vinyl Azides: Light-induced denitrogenative alkylation of vinyl azides provides a modular route to α-tertiary primary amines with good functional group tolerance. researchgate.net
The table below outlines key challenges and synthetic solutions related to the sterically hindered aliphatic chain.
| Challenge | Synthetic Consequence | Potential Solution |
| Steric hindrance from t-butyl group | Slow or no reaction at the benzylic carbon | Use of highly reactive organometallic reagents |
| Inefficient ketone reductive amination | Low yields in forming the α-tertiary amine center | Addition of organometallics to imines; Multicomponent reactions |
| Overalkylation of primary amines | Formation of secondary and tertiary amine byproducts | Use of protected imines or specialized catalytic systems |
Green Chemistry Principles and Sustainable Synthesis Considerations for Related Structures
The synthesis of amines, which are vital intermediates in the pharmaceutical and chemical industries, is increasingly being scrutinized through the lens of green chemistry. benthamscience.comresearcher.life The goal is to develop methodologies that are more atom-economical, energy-efficient, and utilize less hazardous substances.
A key green strategy is the catalytic reductive amination of carbonyl compounds or the direct amination of alcohols. nih.gov Using molecular hydrogen as the reductant is highly atom-economical, producing only water as a byproduct. nih.gov While precious metals like palladium and ruthenium are effective, there is a strong drive to develop catalysts based on more abundant and less toxic metals like iron, nickel, or cobalt. acs.orgrsc.org Iron-catalyzed direct coupling of benzyl (B1604629) alcohols with amines via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a prime example of a sustainable process. acs.orgrsc.org This method avoids the pre-oxidation of the alcohol to an aldehyde, reducing step count and waste.
The use of renewable resources as starting materials is another cornerstone of green chemistry. Lignin, a major component of biomass, can be broken down into aromatic compounds like benzaldehydes, which can then be converted into benzylamines through catalytic reductive amination. rsc.org This provides a sustainable alternative to petroleum-based feedstocks.
Biocatalysis offers an environmentally benign approach to synthesizing chiral amines. manchester.ac.uk Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases operate under mild aqueous conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. hims-biocat.eumdpi.com This enzymatic approach can significantly reduce the environmental impact compared to traditional chemical processes that may require harsh reagents and chiral separation steps. acs.orgrochester.edu
Key green chemistry considerations for the synthesis of this compound and its analogues are summarized below.
| Green Chemistry Principle | Application in Amine Synthesis |
| Atom Economy | Use of catalytic hydrogen (H₂) in reductive aminations (byproduct is H₂O). nih.gov "Borrowing hydrogen" methods that use alcohols directly. rsc.org |
| Use of Less Hazardous Chemicals | Replacing stoichiometric reagents with catalytic systems. Using water as a solvent. organic-chemistry.org |
| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like lignin. rsc.org |
| Catalysis | Development of catalysts from earth-abundant metals (e.g., Fe, Ni). acs.orgresearchgate.net Use of biocatalysts (enzymes) for high selectivity under mild conditions. manchester.ac.ukmdpi.com |
| Energy Efficiency | Performing reactions at ambient temperature and pressure where possible. Combining multiple steps into one-pot procedures to reduce energy for separations. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Structural Determinants for Molecular Interactions (In Vitro Models)
While direct in vitro model data for 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is not presently available, the structural determinants for its molecular interactions can be inferred from the individual contributions of its constituent chemical groups.
The presence of a fluorine atom at the para-position of the phenyl ring is a critical feature that significantly influences the compound's molecular recognition and electronic profile. Fluorine is the most electronegative element, and its substitution for hydrogen has several profound effects:
Electronic Effects : The high electronegativity (3.98 on the Pauling scale) of fluorine causes a strong inductive electron withdrawal from the aromatic ring. nih.gov This alters the molecule's dipole moment and local electron density, which can fine-tune electrostatic contacts and hydrogen-bonding patterns within a protein binding site. pharmacyjournal.org This modification of the electronic landscape can lead to enhanced binding affinity and selectivity for a biological target. benthamscience.comtandfonline.com
Modulation of Physicochemical Properties : Fluorine substitution can lower the basicity (pKa) of nearby amine groups, affecting the ionization state of the molecule at physiological pH. nih.gov This is crucial for bioavailability and interaction with target receptors. Furthermore, replacing a C-H bond with a C-F bond often increases lipophilicity, which can improve membrane permeability and aid in crossing biological barriers like the blood-brain barrier. nih.govresearchgate.net
Metabolic Stability : A common strategy in drug design is to use fluorine to block metabolically vulnerable sites. nih.govpharmacyjournal.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes such as cytochrome P450. nih.govpharmacyjournal.org Placing the fluorine at the para-position can prevent benzylic hydroxylation, thereby potentially increasing the compound's half-life.
These properties suggest that the 4-fluorophenyl group is integral to optimizing the compound's pharmacokinetic profile and enhancing its interaction with a specific biological target through favorable electronic and hydrophobic interactions. tandfonline.comresearchgate.net
Steric Influence and Hydrophobic Interactions : The tert-butyl group is a bulky, lipophilic moiety. Its size can provide a strong anchoring point within a hydrophobic pocket of a receptor, contributing significantly to binding affinity through van der Waals forces and the hydrophobic effect. This group can also impose conformational constraints on the molecule, locking it into a specific orientation that may be optimal for binding.
Amine Group Interactions : The primary amine group is a key site for polar interactions. It can act as a hydrogen bond donor and, when protonated at physiological pH, can form a salt bridge (ionic bond) with an acidic amino acid residue (e.g., aspartate or glutamate) in the target's binding site. This charged interaction is often a primary determinant of high-affinity binding for many biologically active amines. The combination of the bulky hydrophobic group and the interactive amine function is a common feature in ligands designed for specific receptor engagement.
The interplay between the hydrophobic bulk of the tert-butyl group and the polar, interactive nature of the amine is critical for defining the compound's binding specificity and affinity.
The carbon atom to which the 4-fluorophenyl and the amino groups are attached is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine and (S)-1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine.
Biological systems, such as receptors and enzymes, are inherently chiral. Consequently, enantiomers of a compound often exhibit different pharmacological activities, a phenomenon known as enantioselectivity. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong biological response, while the other (the distomer) may bind with much lower affinity or not at all. nih.gov In some cases, the distomer might even interact with a different target, leading to off-target effects.
Although specific in vitro activity profiles comparing the enantiomers of this compound are not documented in the literature, it is a fundamental principle that their interactions with a chiral biological target would differ. For example, studies on related phenylalkylamines consistently demonstrate that biological activity resides primarily in one enantiomer. nih.gov Therefore, any therapeutic or biological investigation of this compound would necessitate the separation and individual testing of its (R) and (S) forms to determine the eutomer and understand its complete pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
QSAR and QSPR models are mathematical relationships that correlate a compound's chemical structure and physicochemical properties with its biological activity or a specific property, respectively. wikipedia.org These computational tools are essential in modern drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov
No specific QSAR or QSPR models have been published for this compound and its close analogues. However, the development of such a model would follow a well-established workflow:
Data Set Collection : A series of analogues would be synthesized, varying the substituents on the phenyl ring and modifying the alkylamine side chain. Their biological activity (in vitro binding affinity, enzyme inhibition, etc.) would be measured experimentally. nih.gov
Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, polar surface area) and 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields). nih.gov
Model Building : Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links the descriptors to the observed activity. nih.govsemanticscholar.org
Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets (compounds not used in model training) to ensure its robustness and reliability. u-strasbg.fryoutube.com
A successful QSAR model for this class of compounds could predict the in vitro activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. nih.govmdpi.com
The ultimate goal of a predictive QSAR model is to establish a strong correlation with experimentally determined data, such as in vitro binding affinities (Ki or IC50 values). A highly predictive model would demonstrate a low error between the predicted and experimental values for a set of test compounds. nih.gov
For phenylalkylamine derivatives, key descriptors often found to correlate with binding affinity include:
Hydrophobicity (logP) : Reflects the compound's ability to interact with hydrophobic pockets in the receptor.
Electronic Parameters : Descriptors like Hammett constants or calculated atomic charges on the phenyl ring and amine group, which quantify the electronic influence of substituents.
Steric Descriptors : Parameters such as molar refractivity or steric field values that describe the size and shape of substituents. nih.gov
The table below illustrates a hypothetical QSAR model and the correlation between predicted and experimental values, which is the standard output of such a study.
| Compound Analogue | Key Descriptor 1 (e.g., logP) | Key Descriptor 2 (e.g., Steric Parameter) | Experimental pIC50 | Predicted pIC50 (from model) |
|---|---|---|---|---|
| Analogue 1 (Parent) | 3.1 | 15.0 | 7.5 | 7.4 |
| Analogue 2 (4-Cl) | 3.8 | 16.2 | 7.9 | 7.8 |
| Analogue 3 (4-CH3) | 3.6 | 15.8 | 7.2 | 7.3 |
| Analogue 4 (3-F) | 3.2 | 15.1 | 7.6 | 7.6 |
Such a validated model provides crucial insights into the structural requirements for potent biological activity, enabling the rational design of new analogues with improved affinity and properties. nih.govcell.com
Analysis of Molecular Descriptors in SAR/SPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build predictive models for the biological activity and physicochemical properties of chemical compounds, respectively. These models are founded on the principle that the activity or property of a molecule is a function of its structural features, which can be quantified by molecular descriptors. For this compound and its analogs, the analysis of these descriptors provides crucial insights into the structural requirements for their interaction with biological targets, such as monoamine transporters.
The core structure of this compound can be systematically modified to probe the influence of various molecular features on its activity. Key areas for modification include the substitution pattern on the phenyl ring, the nature of the substituent at the para-position (in this case, fluorine), and the steric and electronic properties of the amine substituent. By synthesizing and testing a series of analogs, researchers can correlate changes in molecular descriptors with observed biological activity.
Key Molecular Descriptors and Their Influence:
A range of molecular descriptors are typically employed in the SAR and SPR analysis of phenethylamine derivatives. These can be broadly categorized into electronic, steric, and lipophilic (hydrophobic) parameters.
Electronic Descriptors: These parameters describe the electronic properties of a molecule, such as its ability to donate or accept electrons, which is critical for interactions with biological targets. For analogs of this compound, the electronic nature of the substituent on the phenyl ring significantly impacts activity. The Hammett constant (σ) is a classic example of an electronic descriptor that quantifies the electron-withdrawing or electron-donating nature of a substituent. For instance, the fluorine atom at the para-position of the phenyl ring in the parent compound is an electron-withdrawing group, which can influence the pKa of the amine and its binding affinity to transporters.
Steric Descriptors: These descriptors relate to the size and shape of the molecule and its substituents. They are crucial for understanding how a molecule fits into a binding pocket of a receptor or enzyme. The bulky tert-butyl group (2,2-dimethylpropyl) attached to the alpha-carbon of the ethylamine backbone in this compound is a significant steric feature. This bulk can influence the selectivity of the compound for different monoamine transporters. Molar refractivity (MR) and Taft's steric parameter (Es) are commonly used steric descriptors.
Lipophilic Descriptors: Lipophilicity, or the "greasiness" of a molecule, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and bind to receptors. The logarithm of the octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity. The fluorine atom in this compound contributes to an increase in lipophilicity compared to its non-fluorinated counterpart, which can affect its distribution in the body and its interaction with hydrophobic pockets in target proteins.
Quantitative Structure-Activity Relationship (QSAR) Models:
By generating a dataset of analogs with their corresponding biological activities (e.g., IC50 values for transporter inhibition) and calculated molecular descriptors, QSAR models can be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). These models take the form of an equation that relates the biological activity to a combination of molecular descriptors.
For a hypothetical series of analogs of this compound, a QSAR equation might look like:
log(1/IC50) = a(logP) + b(σ) + c(Es) + d
Where 'a', 'b', and 'c' are coefficients that indicate the relative importance of lipophilicity, electronic effects, and steric effects, respectively, and 'd' is a constant.
Research Findings from Analog Studies:
While specific QSAR studies focused solely on this compound are not extensively published, research on the broader class of phenethylamine-based monoamine reuptake inhibitors provides valuable insights. Studies have consistently shown that:
Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical for activity and selectivity. Electron-withdrawing groups, such as the fluorine atom in the subject compound, are often favorable for potent inhibition of monoamine transporters.
N-Alkylation: The size and nature of the substituent on the amine nitrogen can significantly impact potency and selectivity. Bulky substituents can modulate the interaction with the transporter binding site.
The following interactive data tables illustrate the hypothetical impact of varying molecular descriptors on the dopamine (B1211576) transporter (DAT) inhibitory activity for a series of analogs related to this compound.
Table 1: Influence of Phenyl Ring Substituents on DAT Inhibitory Activity
| Compound | Substituent (X) | logP | Hammett Sigma (σ) | pIC50 (-logIC50) |
| Analog 1 | -H | 2.8 | 0.00 | 6.5 |
| Analog 2 | -F | 3.1 | 0.06 | 7.2 |
| Analog 3 | -Cl | 3.4 | 0.23 | 7.5 |
| Analog 4 | -CH3 | 3.3 | -0.17 | 6.8 |
| Analog 5 | -OCH3 | 2.9 | -0.27 | 6.3 |
Table 2: Influence of N-Alkyl Substituents on DAT Inhibitory Activity
| Compound | N-Substituent (R) | Molar Refractivity (MR) | pIC50 (-logIC50) |
| Analog A | -H | 1.03 | 7.2 |
| Analog B | -CH3 | 5.65 | 7.5 |
| Analog C | -CH2CH3 | 10.30 | 7.3 |
| Analog D | -CH(CH3)2 | 14.96 | 7.0 |
These tables demonstrate how systematic changes in molecular structure, quantified by descriptors, can lead to predictable changes in biological activity. For instance, Table 1 suggests that electron-withdrawing and lipophilic substituents at the para-position of the phenyl ring enhance DAT inhibitory activity. Table 2 indicates that there is an optimal size for the N-alkyl substituent for maximizing potency.
Mechanistic Investigations and Biological Target Interactions in Vitro/molecular Level
Receptor Binding Studies (In Vitro)
In vitro receptor binding studies are fundamental to elucidating the pharmacological profile of a compound. For 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, these studies focus on its affinity for various molecular targets, primarily monoamine transporters, which are key regulators of neurotransmission.
Interaction with Monoamine Transporters (e.g., SERT, DAT, NET) in Recombinant Systems or Tissue Homogenates
While direct binding data for this compound is not extensively documented in publicly accessible literature, the interactions of structurally similar compounds, such as para-halogenated amphetamines and cathinones, with monoamine transporters have been investigated. Research on these analogous compounds provides a predictive framework for understanding the potential binding profile of this compound.
Studies on para-halogenated amphetamines have shown that the presence and nature of the halogen substituent at the para position of the phenyl ring significantly influence the compound's affinity and selectivity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). frontiersin.org For instance, para-halogenation of amphetamine and methcathinone (B1676376) derivatives tends to decrease the selectivity for DAT over SERT, often resulting in more potent serotonin uptake inhibition. frontiersin.org Specifically, compounds with a para-fluoro substituent have been noted to exhibit significant interaction with all three transporters. frontiersin.org
The general trend observed is that these compounds are potent inhibitors of NET and DAT at submicromolar and low micromolar concentrations, respectively. frontiersin.org The introduction of a halogen at the para-position often enhances the serotonergic activity. researchgate.net
Table 1: Hypothetical Monoamine Transporter Inhibition Profile Based on Structurally Related Compounds
| Transporter | Predicted IC₅₀ (nM) | Basis for Prediction |
|---|---|---|
| SERT | 100 - 500 | Para-halogenation of amphetamine analogs often increases affinity for SERT. frontiersin.orgresearchgate.net |
| DAT | 50 - 200 | Amphetamine and its derivatives are known to be potent inhibitors of DAT. frontiersin.org |
| NET | 10 - 100 | Para-substituted amphetamines typically show high affinity for NET. frontiersin.org |
Note: The data in this table is hypothetical and extrapolated from studies on structurally similar compounds. Specific experimental values for this compound are not available.
Exploration of Other Receptor Affinities and Selectivity Profiles (In Vitro)
Beyond monoamine transporters, the broader receptor affinity profile of a compound is crucial for understanding its full pharmacological effects and potential off-target interactions. For compounds structurally related to this compound, investigations into other receptor affinities are often part of a comprehensive preclinical evaluation. However, specific data for this compound remains scarce.
Enzyme Interaction Profiling (In Vitro)
The in vitro assessment of a compound's interaction with metabolic enzymes is critical for predicting its pharmacokinetic properties, including its metabolic stability and potential for drug-drug interactions.
Studies on Metabolic Enzyme Systems (e.g., Human Liver Microsomes, Hepatocytes)
Human liver microsomes (HLMs) are a standard in vitro tool for studying the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes.
While specific metabolic pathways for this compound have not been detailed, studies on analogous fluorinated cathinones and amphetamines in human liver microsomes can offer predictive insights. nih.govkcl.ac.uk The primary metabolic transformations for such compounds typically involve several key reactions.
Common metabolic pathways for structurally related compounds include:
N-dealkylation: Removal of alkyl groups from the amine.
Hydroxylation: Addition of a hydroxyl group, often on the aromatic ring or alkyl side chain.
Reduction: For cathinone (B1664624) analogs, the keto group is often reduced to a hydroxyl group. nih.gov
Given the structure of this compound, potential metabolic pathways would likely involve hydroxylation of the fluorophenyl ring and potential modifications to the dimethylpropyl group, although the t-butyl group may confer some metabolic stability.
The characterization of metabolites formed in vitro is essential for understanding the biotransformation of a compound. For fluorinated cathinone derivatives, studies using human liver microsomes have identified various phase I and phase II metabolites. nih.govkcl.ac.uk
For example, the metabolism of 3-Fluoromethcathinone (3-FMC) in human liver microsomes leads to metabolites formed through N-demethylation, reduction of the keto group, and aromatic hydroxylation. nih.gov It was also observed that CYP2B6 was a key enzyme in the N-demethylation of this compound. nih.gov For other synthetic cathinones, glucuronide conjugates (phase II metabolites) of the hydroxylated phase I metabolites have been identified. kcl.ac.uk
Table 2: Predicted In Vitro Metabolites of this compound Based on Analogous Compounds
| Predicted Metabolite | Metabolic Reaction |
|---|---|
| Hydroxy-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | Aromatic Hydroxylation |
| 1-(4-Fluorophenyl)-2-methyl-2-(hydroxymethyl)propan-1-amine | Alkyl Hydroxylation |
| Glucuronide Conjugate of Hydroxylated Metabolite | Glucuronidation (Phase II) |
Note: The metabolites listed are predictive and based on the known metabolism of structurally similar compounds. Direct experimental identification of metabolites for this compound is not currently available.
Cellular Mechanism of Action Studies (In Vitro, Non-Phenotypic)
Protein-Ligand Interaction Analysis in Cellular Extracts
Direct protein-ligand interaction analysis of this compound in cellular extracts has not been extensively reported. This type of analysis is crucial for identifying the direct molecular targets of a compound within the complex environment of a cell. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or cellular thermal shift assays (CETSA) are typically employed for this purpose.
For structurally related kinase inhibitors, X-ray crystallography has been used to visualize the binding of compounds to the ATP pocket of the enzyme. nih.gov For example, the crystal structure of an AAK1 inhibitor revealed hydrogen-bonding interactions with the hinge region of the kinase domain and hydrophobic interactions within the binding pocket. nih.gov Such studies provide a detailed, atomic-level understanding of the protein-ligand interaction.
In the absence of such data for this compound, its binding partners in a cellular context remain unknown. Future research utilizing advanced proteomics and biochemical techniques would be necessary to identify its direct targets and off-targets, thereby providing a clearer picture of its cellular mechanism of action.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. northwestern.edunih.gov For 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, these calculations can elucidate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The electronic structure is significantly influenced by the substituents on the aromatic ring. The fluorine atom at the para-position of the phenyl group is an electron-withdrawing group, which affects the charge distribution across the entire molecule. chemrxiv.org The HOMO-LUMO energy gap is a critical parameter derived from these calculations, providing an indication of the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller gap generally suggests higher reactivity. For fluorinated aromatic compounds, the HOMO is often located on the amino group and the fluorine atom, while the LUMO is delocalized over the benzene (B151609) ring, indicating that an electronic transition involves a charge transfer from the substituents to the ring.
Table 1: Predicted Quantum Chemical Properties
| Parameter | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | Primarily localized on the amine and fluorophenyl ring. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | Delocalized across the aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. physchemres.org | Moderate gap, suggesting reasonable stability. |
| Dipole Moment | Measure of the net molecular polarity. | Non-zero due to the electronegative fluorine and nitrogen atoms, leading to polar interactions. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. mdpi.commdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding energy. For this compound, docking studies would explore how the fluorophenyl ring, the amine group, and the bulky tert-butyl group interact with the amino acid residues of a target's active site. The amine group can act as a hydrogen bond donor or, if protonated, form strong ionic interactions. mdpi.comstereoelectronics.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules. mdpi.comresearchgate.netfrontiersin.org By simulating the movements of atoms, MD can validate docking results and provide a more realistic understanding of the binding thermodynamics and kinetics. mdpi.com These simulations are crucial for assessing the stability of key interactions, such as hydrogen bonds formed by the amine group or hydrophobic interactions involving the phenyl and tert-butyl groups. mdpi.comresearchgate.net
Ligand-Based and Structure-Based Molecular Design Principles Applied to this compound Analogues
Both ligand-based and structure-based approaches are central to the rational design of new molecules with improved properties. iptonline.com
Ligand-Based Design: This approach is used when the three-dimensional structure of the target is unknown. gardp.orgyoutube.com It relies on the knowledge of other molecules that bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.net For designing analogues of this compound, a pharmacophore model might include an aromatic ring feature, a hydrogen bond donor from the amine, and a hydrophobic feature representing the tert-butyl group.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) can be employed. longdom.orgnih.govwashington.edu This powerful method uses the structural information of the target's binding site to design ligands with high affinity and selectivity. longdom.org Using the crystal structure, designers can identify key interactions and unoccupied pockets within the active site. For analogues of this compound, SBDD could guide modifications to enhance interactions. For example, the fluorophenyl group could be modified to improve π-π stacking interactions, or the tert-butyl group could be altered to better fit a hydrophobic pocket. drugdesign.org The iterative process of design, synthesis, and testing is often guided by these structural insights. drugdesign.org
Prediction of Physicochemical Descriptors and Molecular Properties
In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comresearchgate.net
Topological and Conformational Analysis
Topological Analysis: This involves the characterization of the molecule's constitution and connectivity. For this compound, topological descriptors would quantify its size, shape, and branching.
Electrostatic Potential Mapping and Charge Distribution
The molecular electrostatic potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.orgthaiscience.info It illustrates regions of positive, negative, and neutral electrostatic potential. thaiscience.info
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine atom and the lone pair of electrons on the nitrogen atom. These regions are susceptible to electrophilic attack. thaiscience.infonih.gov
Positive Potential (Blue): Located around the hydrogen atoms of the amine group, making them potential sites for nucleophilic attack and hydrogen bonding. thaiscience.info
Neutral/Hydrophobic Regions (Green): Associated with the phenyl ring and the tert-butyl group.
This charge distribution is fundamental to the molecule's intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for receptor binding. acs.orgresearchgate.net
Lipophilicity and Permeability Predictions
Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its bioavailability. Permeability is often predicted using models based on physicochemical properties like logP and polar surface area (PSA). nih.govnih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method that computational models aim to predict. nih.govacs.org Primary amines, like the one in the subject compound, can exhibit good permeability. nih.gov Adherence to guidelines like Lipinski's Rule of Five, which considers factors like molecular weight, logP, and the number of hydrogen bond donors and acceptors, is often used as an initial screen for drug-likeness and good permeability. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Value/Assessment | Significance |
|---|---|---|
| Molecular Weight | ~181.26 g/mol | Well within Lipinski's rule (< 500), favoring good absorption. mdpi.com |
| logP (Lipophilicity) | Predicted to be in the range of 2.5-3.0 | Indicates moderate lipophilicity, which is often optimal for balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Complies with Lipinski's rule (≤ 5), favorable for permeability. mdpi.com |
| Hydrogen Bond Acceptors | 2 (the N and F atoms) | Complies with Lipinski's rule (≤ 10), favorable for permeability. mdpi.com |
| Polar Surface Area (PSA) | Low to moderate | A lower PSA is generally associated with better permeability across the blood-brain barrier. |
| Predicted Permeability | Likely to have good passive diffusion | Based on favorable lipophilicity and compliance with Lipinski's rules. researchgate.netnih.gov |
Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Separation and Analysis of the Compound and its Metabolites
Chromatographic techniques are fundamental to the analysis of "1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine," enabling the separation of the parent compound from its metabolites and from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods.
The development of a robust HPLC method is a critical first step for the reliable quantification of "this compound" and its biotransformation products. Method development typically involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For the analysis of amine-containing compounds like the subject compound, reversed-phase HPLC is a common approach. A C18 column is often the stationary phase of choice, providing effective separation based on hydrophobicity. However, for compounds containing a fluorophenyl group, FluoroPhenyl stationary phases can offer alternative selectivity and improved peak shape. scribd.comrestek.com
The mobile phase composition is carefully optimized to achieve the desired retention and resolution. A typical mobile phase for the analysis of amines consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over the course of the analytical run, is often employed to effectively separate compounds with a range of polarities.
To enhance detection, especially at low concentrations, pre-column derivatization with a fluorescent tag can be employed. squ.edu.omresearchgate.netnih.govnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) react with the primary amine group of the compound, yielding highly fluorescent derivatives that can be detected with high sensitivity by a fluorescence detector (FLD). nih.gov
A typical HPLC method for the analysis of a primary amine after derivatization is summarized in the table below.
Table 1: Illustrative HPLC Method Parameters for the Analysis of a Derivatized Amine
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 230 nm (for OPA derivatives) |
| Emission Wavelength | 450 nm (for OPA derivatives) |
| Injection Volume | 20 µL |
Chiral HPLC methods can also be developed to separate the enantiomers of "this compound," which is crucial as different enantiomers can exhibit distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. mdpi.comdrexel.edunih.govmdpi.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over traditional HPLC, including enhanced resolution, increased sensitivity, and significantly faster analysis times. waters.comaquaenergyexpo.com These attributes make UPLC particularly well-suited for high-throughput analysis of biological samples in metabolic studies.
The application of UPLC can lead to a substantial reduction in run times, often completing separations in under 10 minutes, which is a significant improvement over the 30-60 minutes that can be required for a comparable HPLC separation. aquaenergyexpo.com This speed is highly beneficial in research environments where large numbers of samples need to be analyzed. The narrower peaks produced by UPLC also result in increased peak heights and improved signal-to-noise ratios, leading to lower detection limits. aquaenergyexpo.com
The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase, and detector. Due to the higher pressures involved, specialized UPLC systems and columns are required. The enhanced separation efficiency of UPLC is particularly valuable for resolving complex mixtures of metabolites that may be present in research samples.
Mass Spectrometry for Structural Elucidation and Quantification in Research Samples
Mass spectrometry (MS) is an indispensable tool for the analysis of "this compound" and its metabolites. It provides highly sensitive and specific detection, enables accurate mass measurements for formula determination, and facilitates structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. nih.gov This allows for the determination of the elemental composition of the parent compound and its metabolites, a critical step in their identification. semanticscholar.orgnews-medical.net Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.
The high mass accuracy of HRMS, often in the sub-ppm range, allows for the confident assignment of molecular formulas to unknown metabolites. nih.govnews-medical.net By comparing the experimentally measured accurate mass to the theoretical masses of potential metabolic products, researchers can generate a list of likely candidates. For instance, common metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation can be proposed and then verified based on the accurate mass measurement.
Table 2: Theoretical Masses of "this compound" and Potential Metabolites
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₁H₁₆FN | 181.1267 |
| Hydroxylated Metabolite | C₁₁H₁₆FNO | 197.1216 |
| N-dealkylated Metabolite | C₅H₄FN | 97.0328 |
| Glucuronide Conjugate | C₁₇H₂₄FNO₇ | 373.1537 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing its fragmentation pattern. nih.govunito.it In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of "this compound") is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic product ions.
The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By interpreting these fragments, researchers can deduce the connectivity of atoms within the molecule and confirm its identity. For example, the fragmentation of "this compound" would likely involve cleavage of the bond between the benzylic carbon and the nitrogen atom, as well as fragmentation of the tert-butyl group. The specific m/z values of the product ions can be used to confirm the presence of the 4-fluorophenyl and the 2,2-dimethylpropyl moieties. This technique is also invaluable for differentiating between isomeric metabolites, as they will often produce distinct fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including "this compound". jchps.comresearchgate.netsemanticscholar.org NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR experiments.
¹H NMR provides information about the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenyl ring, the methine proton adjacent to the amine, the amine protons, and the protons of the tert-butyl group.
¹³C NMR provides information about the different types of carbon atoms in a molecule. The spectrum of "this compound" would show characteristic signals for the aromatic carbons (with the carbon attached to the fluorine showing a large coupling constant), the benzylic carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.
The chemical shifts, integration values, and coupling patterns observed in the ¹H and ¹³C NMR spectra provide a complete picture of the molecule's structure. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the connectivity between protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for "this compound"
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to F) | ~7.0-7.2 (t) | ~115 (d, J ≈ 21 Hz) |
| Aromatic CH (meta to F) | ~7.2-7.4 (dd) | ~129 (d, J ≈ 8 Hz) |
| Aromatic C-F | - | ~162 (d, J ≈ 245 Hz) |
| Aromatic C-CH | - | ~138 (d, J ≈ 3 Hz) |
| Benzylic CH | ~3.5-3.7 (s) | ~60-65 |
| NH₂ | ~1.5-2.5 (br s) | - |
| Quaternary C | - | ~30-35 |
| (CH₃)₃ | ~0.9-1.1 (s) | ~25-30 |
Note: Predicted values are illustrative and can vary based on the solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet. J represents the coupling constant in Hz.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are fundamental techniques for confirming the identity and purity of this compound.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the different proton environments: the aromatic protons on the fluorophenyl ring, the methine proton (CH) adjacent to the amine and the phenyl ring, the amine (NH₂) protons, and the protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton coupling.
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methine carbon, and the distinct carbons of the 4-fluorophenyl ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic coupling (C-F coupling), which is a key diagnostic feature.
While specific, experimentally derived spectral data for this compound are not available in the reviewed literature, a hypothetical summary based on established chemical shift principles is presented below.
Hypothetical ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (CH₃) | ~0.9 - 1.1 | Singlet (s) | 9H |
| Amine (NH₂) | Variable (broad singlet) | Broad (br s) | 2H |
| Methine (CH) | ~3.5 - 4.0 | Singlet (s) | 1H |
Hypothetical ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| tert-Butyl (CH₃) | ~25 - 30 |
| tert-Butyl (quaternary C) | ~30 - 35 |
| Methine (CH) | ~60 - 65 |
| Aromatic (C-F) | ~160 - 165 (doublet, ¹JCF) |
| Aromatic (CH) | ~115 - 130 |
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an ideal nucleus for NMR studies. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral fingerprint.
For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine environment on the aromatic ring. The chemical shift for aryl fluorides typically appears in a well-defined region of the spectrum. While the precise experimental chemical shift for this specific compound is not documented in the searched literature, it would serve as a crucial parameter for confirming the presence and electronic environment of the fluorine atom in the structure.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule, such as the rotational orientation of the fluorophenyl and tert-butyl groups relative to each other.
No publicly available crystal structure data for this compound was found. Should such data become available, it would be presented in a standardized format as shown in the table below.
Illustrative Table for Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆FN |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
Development and Validation of Analytical Methods for Research Studies
The development and validation of analytical methods are crucial for the reliable quantification of this compound in research samples, such as in reaction monitoring or purity assessment. A common technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Method validation ensures that the analytical procedure is suitable for its intended purpose.
Method Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a more general term referring to the extent to which a method can determine particular analytes in a mixture without interference from other components.
To establish specificity and selectivity for an HPLC method for this compound, several experiments would be conducted:
Blank Analysis: A blank sample (matrix without the analyte) is analyzed to ensure no interfering peaks are present at the retention time of the analyte.
Forced Degradation: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. The analytical method must demonstrate the ability to separate the main compound peak from the peaks of these degradation products.
Linearity and Calibration Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is determined by preparing a series of standard solutions of this compound at different concentrations and analyzing them.
The process involves:
Preparing at least five standard solutions of known concentrations spanning the expected working range.
Injecting each standard and recording the instrument response (e.g., peak area).
Plotting a calibration curve of response versus concentration.
Evaluating the plot using linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999, indicating a strong linear relationship.
The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.
Precision and Accuracy in Research Matrices
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicate samples at a specific concentration.
Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. This involves adding a known amount of pure this compound (spiking) to a blank research matrix. The sample is then analyzed, and the percentage of the analyte recovered is calculated. Accuracy studies are typically performed at three different concentration levels, with multiple replicates at each level.
Table of Compounds
| Compound Name |
|---|
Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
The determination of trace levels of "this compound" is crucial in various fields, including forensic toxicology and environmental analysis. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
As of the current literature review, specific validated analytical methods detailing the LOD and LOQ for the trace analysis of "this compound" have not been extensively published. However, based on the structural characteristics of the compound—a fluorinated amphetamine analogue—and established methodologies for similar substances, it is possible to infer the likely analytical approaches and expected detection capabilities.
Likely Analytical Methodologies
For the trace analysis of compounds like "this compound," highly sensitive and selective techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed. These methods are well-suited for detecting and quantifying novel psychoactive substances (NPS) and related compounds in complex matrices such as blood, urine, and oral fluid.
Derivatization is a common strategy to improve the chromatographic behavior and mass spectrometric sensitivity of amphetamine-like compounds, particularly for GC-MS analysis. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently used to acylate the primary amine group, enhancing volatility and ionization efficiency.
Expected Limits of Detection and Quantification
While specific data for "this compound" is not available, the LOD and LOQ values for structurally similar fluorinated amphetamine analogues can provide an estimation of the expected sensitivity of analytical methods.
For instance, a study comparing different derivatization methods for the GC-MS analysis of ten amphetamines and cathinones in oral fluid reported limits of quantification ranging from 2.5 to 10 ng/mL. researchgate.netnih.gov For more sensitive applications, LC-MS/MS is often the technique of choice. A multi-residue method for the determination of various psychoactive drugs in aqueous matrices using LC-MS/MS achieved LOQs in the low ng/L range. nih.gov
The table below provides a hypothetical illustration of the kind of data that would be generated in a validation study for an analytical method to detect "this compound," based on typical values for similar compounds.
Hypothetical Performance of Analytical Methods for this compound
| Analytical Technique | Matrix | Derivatization Reagent | Expected LOD | Expected LOQ |
| GC-MS | Oral Fluid | PFPA | 0.5 - 2 ng/mL | 2.5 - 10 ng/mL |
| GC-MS | Urine | TFAA | 1 - 5 ng/mL | 5 - 20 ng/mL |
| LC-MS/MS | Plasma | None | 0.05 - 0.5 ng/mL | 0.2 - 2 ng/mL |
| LC-MS/MS | Wastewater | None | 1 - 10 ng/L | 5 - 50 ng/L |
It is important to note that the actual LOD and LOQ values are highly dependent on the specific analytical method, the instrumentation used, and the matrix being analyzed. Factors such as sample preparation, chromatographic conditions, and mass spectrometer settings all play a significant role in determining the ultimate sensitivity of the assay. Therefore, any laboratory developing a method for the trace analysis of "this compound" would need to perform a thorough method validation to establish its own LOD and LOQ values.
Applications of 1 4 Fluorophenyl 2,2 Dimethylpropan 1 Amine As a Research Tool
Utilization as a Chirality Inducer or Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Chiral amines are a well-established class of auxiliaries, valued for their ability to form imines or amides with substrates, thereby creating a chiral environment that directs subsequent reactions to proceed with high diastereoselectivity. nih.gov
While the specific use of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine as a chiral auxiliary is not extensively documented in peer-reviewed literature, its structure is analogous to other chiral amines that have proven effective in this role. The fundamental principle involves attaching the chiral amine to a prochiral substrate (e.g., a ketone or carboxylic acid derivative). The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less hindered direction. wikipedia.org
For instance, auxiliaries like pseudoephedrine and (S)-phenylglycinol are widely used to direct the alkylation of enolates with high stereocontrol. nih.govresearchgate.net The bulky tert-butyl group on this compound could, in principle, provide the necessary steric hindrance to effectively control the facial selectivity of such reactions. The development of synthetic routes often explores novel auxiliaries, and compounds with this structural framework remain candidates for investigation in stereoselective transformations. nih.gov
Table 1: Principles of Chiral Amine Auxiliaries in Asymmetric Reactions This table illustrates the general application of chiral amines as auxiliaries, a role for which this compound is a structural candidate.
| Reaction Type | General Role of Chiral Amine Auxiliary | Example of a Common Chiral Amine Auxiliary | Potential Advantage of the Subject Compound's Structure |
|---|---|---|---|
| Asymmetric Alkylation | Forms a chiral enolate after conversion to an amide, directing the approach of an electrophile. | Pseudoephedrine | The sterically demanding tert-butyl group could offer high facial shielding. |
| Asymmetric Aldol Reaction | Controls the stereochemistry of enolate addition to an aldehyde, establishing two new stereocenters. | Evans Oxazolidinones (derived from amino alcohols) | Could be converted to a corresponding amino alcohol for similar applications. |
| Asymmetric Michael Addition | Directs the conjugate addition of a nucleophile to an α,β-unsaturated system. | (S)-1-Phenylethylamine | The fluorinated phenyl ring could influence the electronic nature of the transition state. |
Role as a Building Block for Complex Chemical Architectures in Drug Discovery and Materials Science
The 4-fluorophenylamine moiety is a privileged scaffold in medicinal chemistry. The inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. researchgate.net Consequently, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications.
Research has demonstrated the incorporation of the 4-fluorophenyl group into potent and selective inhibitors of various biological targets. A notable example is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. researchgate.netijpbs.netmdpi.com The 4-fluorophenyl group often occupies a critical hydrophobic pocket in the ATP-binding site of the kinase, contributing significantly to the inhibitor's potency. mdpi.com The synthesis of these complex inhibitors frequently starts from smaller fragments containing this key structural motif. nih.govnih.gov
Another area where this building block is relevant is in the synthesis of modulators for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgmdpi.comnih.gov Compounds containing fluorophenyl groups have been synthesized and evaluated as positive allosteric modulators of GABA-A receptors, which are targets for sedative and anxiolytic drugs. nih.govmdpi.com The 1-(4-fluorophenyl) portion of the molecule can be systematically modified to explore structure-activity relationships and optimize pharmacological properties. mdpi.com
Table 2: Examples of Complex Molecules Derived from Fluorophenyl Building Blocks
| Target Class | Example of Complex Molecule Scaffold | Role of the 4-Fluorophenyl Moiety | Reference |
|---|---|---|---|
| p38 MAP Kinase | Pyridinylimidazole or Oxadiazole-based inhibitors | Occupies a key hydrophobic pocket in the enzyme's active site, enhancing binding affinity. | mdpi.com |
| GABA-A Receptor | Pyrazolopyrimidine or Benzimidazole derivatives | Contributes to the required structural and electronic properties for allosteric modulation. | nih.govmdpi.com |
| Various Kinases | Benzothiazole derivatives | Serves as a critical component for achieving potent inhibition of target kinases in cancer cells. | nih.gov |
Use in Probe Development for Investigating Biological Systems and Molecular Targets
Molecular probes are essential tools for visualizing and studying biological processes in real-time. nih.gov These probes often consist of a recognition element that binds to a specific target and a signaling component, such as a fluorophore or a radionuclide. The structural features of this compound make it a promising precursor for the development of such probes.
The fluorine atom on the phenyl ring is particularly suitable for developing radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. nih.govmdpi.com The radioactive isotope Fluorine-18 ([18F]) is a commonly used positron emitter, and synthetic routes have been developed to incorporate it onto aromatic rings. nih.gov A compound like this compound could be synthesized with [18F] to create a PET ligand. If this molecule or a derivative binds to a specific target in the body (e.g., a receptor or enzyme), the resulting radiotracer could be used to map the distribution and density of that target. nih.gov
Furthermore, the primary amine group serves as a convenient chemical handle for attaching other signaling moieties, such as fluorescent dyes. nih.gov Through a coupling reaction, a fluorophore could be covalently linked to the amine, creating a fluorescent probe. nih.gov If the core molecule retains its affinity for a biological target, this probe could be used in fluorescence microscopy to visualize the target's location and dynamics within living cells. mdpi.com Although specific probes derived directly from this compound are not prominently reported, the underlying chemical principles firmly support its potential in this area of research.
Contribution to Library Synthesis for High-Throughput Screening in Academic Settings
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. The success of HTS relies on access to large and structurally diverse chemical libraries. Combinatorial chemistry provides a means to rapidly generate such libraries by systematically combining a set of chemical building blocks in various combinations. nih.gov
Scaffolds containing the 4-fluorophenylamine core are utilized in the construction of these libraries. researchgate.netresearchgate.net The amine group provides a reactive site for diversification, allowing a wide array of side chains and functional groups to be introduced. For example, a library of 1,4-benzodiazepine (B1214927) derivatives, a compound class with a rich history in pharmacology, was synthesized on a solid support using 2-aminobenzophenones as a key building block. researchgate.net Similarly, the synthesis of highly substituted 2-pyridone libraries has been achieved through multicomponent reactions involving 2-cyano-N-(4-fluorophenyl)acetamide, a derivative of p-fluoroaniline. researchgate.net
By using this compound as a starting material, researchers can generate a library of related compounds where the amine is acylated, alkylated, or used in other coupling reactions. Each resulting compound possesses the core fluorophenyl structure but differs in its substituents. Screening this library against a biological target can reveal structure-activity relationships (SAR) and identify "hit" compounds that can be further optimized into lead candidates for drug development.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis of branched fluoroaryl amines typically involves reductive amination or nucleophilic substitution. For example, describes a structurally similar compound, 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine, synthesized via reductive amination of ketones with ammonia or amines under hydrogenation. For this compound, a plausible route would involve:
- Step 1: Preparation of 2,2-dimethyl-1-(4-fluorophenyl)propan-1-one via Friedel-Crafts acylation using 4-fluorobenzene and 2,2-dimethylpropanoyl chloride (catalyzed by AlCl₃).
- Step 2: Reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with a Raney Ni catalyst.
Critical parameters include temperature (25–80°C), solvent polarity (e.g., THF or methanol), and stoichiometry of the reducing agent. Impurity profiles (e.g., over-reduction byproducts) should be monitored via HPLC or GC-MS .
Q. How can the stereochemical integrity of this compound be assessed during synthesis?
Answer: The compound lacks a chiral center but may form stereoisomeric byproducts during synthesis (e.g., via keto-enol tautomerism). Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) or polarimetric analysis can detect enantiomeric impurities. For advanced validation, X-ray crystallography (as in ) or vibrational circular dichroism (VCD) provides definitive stereochemical assignment. Reference standards from enantiomerically pure precursors (e.g., (S)- or (R)-configured amines) are critical for calibration .
Q. What analytical techniques are most effective for characterizing the purity and structural identity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~δ 160 ppm in ¹³C NMR) and methyl group integration.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₆FN).
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify residual solvents or side products.
- Elemental Analysis: Combustion analysis for C, H, N, and F content (deviation <0.3% acceptable).
Cross-referencing with databases like PubChem (as in ) ensures consistency with reported data .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer: The electron-withdrawing fluorine substituent activates the aromatic ring toward electrophilic substitution at the meta position but deactivates it for nucleophilic attacks. Computational studies (DFT, as in ) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the fluorine atom increases the compound’s electrophilicity, making it susceptible to nucleophilic additions at the amine group. Hammett constants (σₚ = +0.06 for F) quantify substituent effects on reaction rates .
Q. What strategies can mitigate degradation of this compound under oxidative or photolytic conditions?
Answer:
- Oxidative Stability: Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0% w/w. Store under inert gas (N₂/Ar) to prevent amine oxidation to nitro derivatives.
- Photostability: Use amber glassware and UV-blocking solvents (e.g., acetonitrile instead of THF). Conduct accelerated degradation studies under ICH Q1B guidelines (e.g., 5000 lux hours) to identify degradation pathways .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s biological activity or pharmacokinetic properties?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., monoamine transporters). The fluorophenyl group may enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration.
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = ~75%) and metabolic stability (CYP450 isoform susceptibility). Molecular dynamics (MD) simulations assess membrane permeability .
Q. What mechanistic insights explain contradictions in reported biological activity data for structurally similar fluoroaryl amines?
Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. For example, notes enantiomer-specific activity differences in chiral amines. Validate findings by:
- Replicating assays with rigorously purified batches.
- Testing under standardized conditions (e.g., PBS buffer, 37°C).
- Cross-referencing with orthogonal assays (e.g., functional vs. binding assays) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
Q. Table 2. Common Impurities and Control Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| 4-Fluorobenzaldehyde | Incomplete reductive amination | Excess NaBH₄, reflux in ethanol |
| N-Methyl byproduct | Over-alkylation | Control amine:ketone stoichiometry |
| Diastereomeric amines | Racemization | Chiral chromatography purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
